![molecular formula C20H35NO13 B13856084 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
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Overview
Description
Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used in agriculture to control fungal diseases such as sheath blight in rice and damping-off in cucumbers . Validamycin D functions as an inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose in fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
Validamycin D is typically produced through the fermentation of Streptomyces hygroscopicus strains. The production process involves culturing the bacterium at an optimal temperature of 37°C, which has been shown to enhance the yield of validamycin . The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the compound.
Industrial Production Methods
Industrial production of validamycin D follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are carefully controlled to maximize yield. The purification process involves multiple stages of filtration, solvent extraction, and crystallization to obtain high-purity validamycin D .
Chemical Reactions Analysis
Types of Reactions
Validamycin D undergoes several types of chemical reactions, including:
Oxidation: Validamycin D can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in validamycin D.
Substitution: Substitution reactions can introduce different functional groups into the validamycin D molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of validamycin D, which can have different biological activities and properties .
Scientific Research Applications
Validamycin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosidase inhibitors.
Biology: Validamycin D is used to study the metabolism of trehalose in fungi and insects.
Industry: It is widely used as a fungicide in agriculture to protect crops from fungal diseases.
Mechanism of Action
Validamycin D exerts its effects by inhibiting the enzyme trehalase, which is essential for the hydrolysis of trehalose into glucose. This inhibition disrupts the energy metabolism of fungi, leading to their death . Additionally, validamycin D has been shown to affect other metabolic pathways, including ribosome synthesis and the MAPK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Validamycin A: Another member of the validamycin family, also produced by Streptomyces hygroscopicus, with similar antifungal properties.
Validamycin C and F: These compounds are structurally related to validamycin D and share similar biological activities.
Uniqueness
Validamycin D is unique in its specific inhibition of trehalase and its effectiveness against a wide range of fungal pathogens. Its ability to disrupt multiple metabolic pathways makes it a potent antifungal agent .
Properties
Molecular Formula |
C20H35NO13 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20+/m1/s1 |
InChI Key |
DZOSEJASWWCMOA-QFAYXFRQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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